molecular formula C15H16N2O4 B5687793 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide

3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide

Cat. No. B5687793
M. Wt: 288.30 g/mol
InChI Key: AUUJYNOLTWFKPR-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide, also known as DMAPA, is a compound that has been extensively studied for its potential use in scientific research. This compound is a member of the acrylamide family, which is known for its ability to act as a reactive intermediate in chemical reactions. DMAPA has been found to have a wide range of potential applications in the fields of biochemistry, pharmacology, and toxicology.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is not fully understood, but it is believed to act as a reactive intermediate in chemical reactions. 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been found to interact with a variety of proteins and enzymes, including those involved in cell signaling, DNA repair, and cell division. These interactions may be responsible for the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide in lab experiments is its ability to act as a reactive intermediate in chemical reactions. This makes it a useful tool for studying protein function and structure. However, there are also some limitations to using 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide in lab experiments. For example, the compound may be toxic to cells at high concentrations, and its effects may be difficult to interpret in complex biological systems.

Future Directions

There are several future directions for research on 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide. One area of interest is in the development of new drugs and therapies based on the compound's potential therapeutic effects. Another area of interest is in the development of new methods for synthesizing 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide and related compounds. Finally, further research is needed to fully understand the mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide and its effects on complex biological systems.

Synthesis Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is a complex process that involves several steps. One common method for synthesizing 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide involves the reaction of 3,4-dimethoxybenzaldehyde with 5-methyl-3-isoxazolecarboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then reacted with acryloyl chloride to form 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been extensively studied for its potential use in scientific research. One of the primary applications of 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is in the field of biochemistry, where it has been found to be a useful tool for studying protein function and structure. 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has also been studied for its potential use in the development of new drugs and therapies, particularly in the treatment of cancer and other diseases.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10-8-14(17-21-10)16-15(18)7-5-11-4-6-12(19-2)13(9-11)20-3/h4-9H,1-3H3,(H,16,17,18)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUJYNOLTWFKPR-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

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